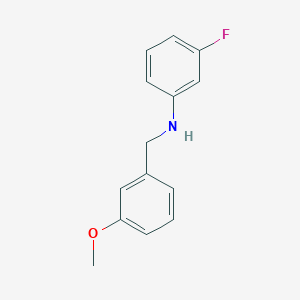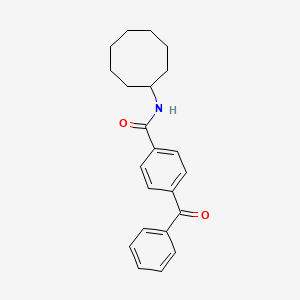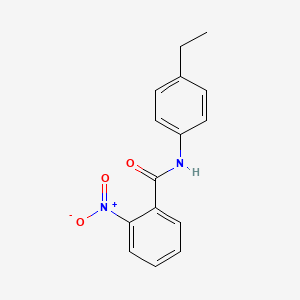
6-ethyl-3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-ethyl-3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one, also known as EPC-MOC, is a synthetic compound that belongs to the family of flavonoids. It has been found to possess various biological activities such as anti-inflammatory, anti-cancer, and anti-oxidant properties.
Wirkmechanismus
The mechanism of action of 6-ethyl-3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in cells. For instance, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in inflammation and cancer progression. Additionally, 6-ethyl-3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one has been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism.
Biochemical and Physiological Effects:
6-ethyl-3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one has been found to exert various biochemical and physiological effects. For instance, it has been shown to reduce the levels of inflammatory cytokines such as interleukin-6 and interleukin-8 in human bronchial epithelial cells. It has also been found to induce apoptosis in human colon cancer cells by activating caspase-3 and caspase-9. Moreover, 6-ethyl-3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one has been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in rat liver cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-ethyl-3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one in lab experiments is its high purity, which ensures reproducibility of results. Additionally, 6-ethyl-3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one has been found to be stable under various experimental conditions, making it suitable for long-term studies. However, one of the limitations of using 6-ethyl-3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one is its low solubility in water, which may limit its bioavailability in vivo. Moreover, the mechanism of action of 6-ethyl-3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one is not fully understood, which may hinder the development of targeted therapies.
Zukünftige Richtungen
There are several future directions for research on 6-ethyl-3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one. One of the areas of interest is the development of novel drug delivery systems that can enhance its bioavailability in vivo. Additionally, further studies are needed to elucidate the mechanism of action of 6-ethyl-3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one and its potential targets in cells. Moreover, the anti-cancer activity of 6-ethyl-3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one needs to be validated in vivo using animal models. Finally, the safety and toxicity profile of 6-ethyl-3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one needs to be thoroughly evaluated before its clinical application.
Synthesemethoden
The synthesis of 6-ethyl-3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one involves the reaction of 6-ethyl-4H-chromen-4-one with 4-isopropylphenol and sodium hydride in the presence of dimethylformamide (DMF) as a solvent. The reaction is carried out at a temperature of 80°C for 24 hours to yield 6-ethyl-3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one with a purity of over 95%.
Wissenschaftliche Forschungsanwendungen
6-ethyl-3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been shown to have anti-cancer activity by inducing apoptosis in cancer cells and inhibiting their proliferation. Moreover, 6-ethyl-3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one has been found to possess anti-oxidant properties by scavenging free radicals and reducing oxidative stress.
Eigenschaften
IUPAC Name |
6-ethyl-7-methoxy-3-(4-propan-2-ylphenoxy)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O4/c1-5-14-10-17-19(11-18(14)23-4)24-12-20(21(17)22)25-16-8-6-15(7-9-16)13(2)3/h6-13H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KITOGMFDEFERDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC)OC=C(C2=O)OC3=CC=C(C=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl-3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5721687.png)


![N-allyl-4-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5721701.png)
![4-{[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}benzoic acid](/img/structure/B5721704.png)
![3,4-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5721709.png)
![1-{4-[4-(4-nitrobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5721715.png)

![N-[2-(benzylamino)-1-cyclohexylidene-2-oxoethyl]benzamide](/img/structure/B5721733.png)


phosphinic acid](/img/structure/B5721762.png)
![isopropyl [5-(aminocarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B5721772.png)